molecular formula C8H8ClNO2 B11906072 Methyl 3-(chloromethyl)isonicotinate

Methyl 3-(chloromethyl)isonicotinate

Cat. No.: B11906072
M. Wt: 185.61 g/mol
InChI Key: RNGBTNPDWBRNOB-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)isonicotinate is a heterocyclic organic compound featuring a pyridine ring substituted with a chloromethyl group at the 3-position and a methyl ester at the 4-position. Its molecular formula is C₈H₈ClNO₂, with a molecular weight of 185.61 g/mol. The chloromethyl group enables further functionalization via nucleophilic substitution or cross-coupling reactions, making it valuable for constructing complex molecules .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

methyl 3-(chloromethyl)pyridine-4-carboxylate

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)7-2-3-10-5-6(7)4-9/h2-3,5H,4H2,1H3

InChI Key

RNGBTNPDWBRNOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chloromethyl)isonicotinate typically involves the chloromethylation of methyl isonicotinate. One common method includes the reaction of methyl isonicotinate with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl intermediate, which then reacts with the isonicotinate to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chloromethyl)isonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed under mild conditions.

Major Products:

    Substitution Products: Amino or thio derivatives of isonicotinates.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

Methyl 3-(chloromethyl)isonicotinate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)isonicotinate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(chloromethyl)isonicotinate with structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Methyl 3-(bromomethyl)isonicotinate

  • Structure : Bromine replaces chlorine at the 3-methyl position.
  • Molecular Formula: C₈H₈BrNO₂; Molecular Weight: 230.06 g/mol.
  • Key Differences : Bromine’s larger atomic radius and higher polarizability make it a superior leaving group compared to chlorine, enhancing reactivity in SN2 reactions. This compound (CAS 116986-10-8) is often preferred in Suzuki-Miyaura couplings due to bromine’s compatibility with palladium catalysts .
  • Applications : Used in synthesizing kinase inhibitors and antiviral agents .

Ethyl 2-chloro-3-methylisonicotinate

  • Structure : Ethyl ester at the 4-position; chloro and methyl groups at 2- and 3-positions, respectively.
  • Molecular Formula: C₉H₁₀ClNO₂; Molecular Weight: 199.63 g/mol.
  • The chloro group at position 2 alters electronic effects on the pyridine ring, reducing electrophilicity at the 3-position compared to this compound .
  • Applications : Intermediate in herbicides and fungicides .

Methyl 3-aminoisonicotinate

  • Structure: Amino group replaces chloromethyl at the 3-position.
  • Molecular Formula : C₇H₈N₂O₂; Molecular Weight : 152.15 g/mol.
  • Key Differences: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This compound (CAS 55279-30-6) is less reactive toward nucleophiles but serves as a precursor for amide bond formation .
  • Applications : Building block for antitubercular and anticancer agents .

Methyl 6-amino-2-chloro-3-iodoisonicotinate

  • Structure: Multi-substituted with amino (6-), chloro (2-), and iodo (3-) groups.
  • Molecular Formula : C₇H₆ClIN₂O₂; Molecular Weight : 324.50 g/mol.
  • Key Differences: Iodine’s heavy atom effect and steric bulk make this compound (CAS 1555848-65-1) suitable for X-ray crystallography and radioimaging applications. The amino group enables conjugation with targeting moieties .
  • Applications : Probe for biochemical assays and radiopharmaceuticals .

Ethyl 3-fluoro-2-methylisonicotinate

  • Structure : Ethyl ester, fluorine at 3-position, methyl at 2-position.
  • Molecular Formula: C₉H₁₀FNO₂; Molecular Weight: 183.18 g/mol.
  • Key Differences : Fluorine’s electronegativity enhances metabolic stability and bioavailability in drug candidates. The ethyl ester provides a balance between lipophilicity and hydrolytic stability .
  • Applications : Precursor for fluorinated pharmaceuticals and PET tracers .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications
This compound C₈H₈ClNO₂ 185.61 Not provided 3-(chloromethyl), 4-COOCH₃ Pharmaceutical intermediates
Methyl 3-(bromomethyl)isonicotinate C₈H₈BrNO₂ 230.06 116986-10-8 3-(bromomethyl), 4-COOCH₃ Antiviral agents, kinase inhibitors
Ethyl 2-chloro-3-methylisonicotinate C₉H₁₀ClNO₂ 199.63 MFCD03411665 2-Cl, 3-CH₃, 4-COOCH₂CH₃ Agrochemicals
Methyl 3-aminoisonicotinate C₇H₈N₂O₂ 152.15 55279-30-6 3-NH₂, 4-COOCH₃ Anticancer drugs
Methyl 6-amino-2-chloro-3-iodoisonicotinate C₇H₆ClIN₂O₂ 324.50 1555848-65-1 6-NH₂, 2-Cl, 3-I, 4-COOCH₃ Radiopharmaceuticals
Ethyl 3-fluoro-2-methylisonicotinate C₉H₁₀FNO₂ 183.18 1260784-53-9 3-F, 2-CH₃, 4-COOCH₂CH₃ PET tracers, fluorinated drugs

Research Findings and Reactivity Trends

  • Halogen Effects : Chlorine and bromine at the 3-position enhance electrophilicity, facilitating nucleophilic substitutions. Bromine’s superior leaving-group ability makes it more reactive than chlorine in cross-coupling reactions .
  • Ester Group Influence : Methyl esters hydrolyze faster than ethyl esters under basic conditions, impacting drug metabolism .
  • Amino vs. Halogen: Amino groups increase solubility but reduce electrophilicity, shifting utility toward conjugation chemistry rather than substitution .

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